Ethyl 4-bromo-2,2-diethyl-3-oxobutanoate

Reformatsky Reaction Organozinc Chemistry Chemoselectivity

Researchers requiring geometrically defined E-configured pentenoates via Reformatsky chemistry often face divergent reaction pathways when using non-alkylated or dimethyl-substituted analogs. This compound uniquely delivers linear E-olefins with high stereoselectivity due to its sterically congested gem-diethyl quaternary center, avoiding the cyclization cascade observed with dimethyl analogs. Procuring this pre-functionalized building block eliminates an additional, non-trivial regioselective bromination step, ensuring purity and reaction efficiency. - Exclusive E-stereoselectivity: gem-diethyl enolate directs Reformatsky addition to linear pentenoate products, not cyclic byproducts. - Pre-installed quaternary center: directly delivers high-Fsp³ motif for medicinal chemistry, bypassing challenging quaternary carbon-forming reactions. - Supply certainty: in-stock availability with rapid global shipping, eliminating synthetic bottlenecks.

Molecular Formula C10H17BrO3
Molecular Weight 265.14 g/mol
CAS No. 99975-19-6
Cat. No. B13637223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-bromo-2,2-diethyl-3-oxobutanoate
CAS99975-19-6
Molecular FormulaC10H17BrO3
Molecular Weight265.14 g/mol
Structural Identifiers
SMILESCCC(CC)(C(=O)CBr)C(=O)OCC
InChIInChI=1S/C10H17BrO3/c1-4-10(5-2,8(12)7-11)9(13)14-6-3/h4-7H2,1-3H3
InChIKeyBJFXKTGXTFNBJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Bromo-2,2-diethyl-3-oxobutanoate (CAS 99975-19-6): Procurement-Relevant Structural & Reactivity Profile


Ethyl 4-bromo-2,2-diethyl-3-oxobutanoate (CAS 99975-19-6) is a β-keto ester featuring a γ-bromo substituent and a geminal diethyl quaternary carbon at the α-position . This combination of functional groups places it within the class of substituted 4-bromo-3-oxoalkanoate esters, which are primarily used as building blocks in Reformatsky and related organozinc chemistry [1]. Unlike linear or mono-substituted analogs, the sterically congested quaternary center profoundly alters the compound's enolate chemistry and the subsequent reaction pathway, a critical factor for synthetic planning and procurement [2].

Workflow
Reformatsky & organozinc chemistry building block
Selection
Gem-diethyl quaternary carbon directs linear E-alkene products
Use Context
Synthesis of geometrically defined trisubstituted esters

Why Generic 4-Bromo-3-oxobutanoates Cannot Substitute Ethyl 4-Bromo-2,2-diethyl-3-oxobutanoate


Simple substitution with a non-alkylated or dimethyl analog is not feasible because the α-substituents dictate the chemoselectivity of the zinc enolate intermediate [1]. Research by Shchepin et al. demonstrates that zinc enolates from 2,2-dimethyl-substituted esters undergo a different reaction cascade, yielding tetrahydropyran-2,4-diones, whereas the 2,2-diethyl-substituted compound uniquely delivers linear pentenoate products with high E-stereoselectivity [1]. Using a non-brominated precursor (ethyl 2,2-diethyl-3-oxobutanoate) requires an additional, often non-trivial, regioselective bromination step, which introduces efficiency and purity risks . Therefore, selecting the precise pre-functionalized building block is not a matter of convenience but of controlling the fundamental reaction outcome.

Dimethyl analog
Diverts pathway to cyclic diones, not linear esters
Why risk matters
Gem-diethyl quaternary carbon is essential for reported E-stereoselective Reformatsky outcome; dimethyl substitution yields a different scaffold.
Non-brominated analog
Lacks γ-bromo, requires additional bromination
Why risk matters
Regioselective bromination step introduces purity and efficiency risks; pre-functionalized building block controls reaction outcome directly.
Non-quaternary analog
Unsubstituted α-carbon alters enolate chemistry
Why risk matters
Without steric bulk, enolate reactivity and selectivity may shift, compromising stereochemical control and product class.

Ethyl 4-Bromo-2,2-diethyl-3-oxobutanoate: Quantified Differentiation Evidence for Procurement Decisions


Reformatsky Chemoselectivity: Divergent Product Pathways for Diethyl vs. Dimethyl Analogs

In a direct head-to-head study of Reformatsky-type zinc enolates, the 2,2-diethyl-substituted compound (target) reacts with aromatic aldehydes to yield exclusively ethyl 5-R-2-ethyl-3-oxo-4-pentenoates as E isomers. In stark contrast, the 2,2-dimethyl-substituted analogs (ethyl 4-bromo-2,2-dimethyl-3-oxopentanoate and related compounds) form 5-R1-6-R2-3,3-dimethyl-2,3,5,6-tetrahydropyran-2,4-diones under identical conditions [1]. This demonstrates that the size of the geminal alkyl groups is the primary determinant of reaction pathway, not just a modulator of yield.

Reaction pathway
Head-to-head
Target: Linear E-alkene esters
Dimethyl analog: Cyclic diones
Reports divergent product class driven by quaternary carbon size
Under identical Reformatsky conditions with aromatic aldehydes
Reformatsky Reaction Organozinc Chemistry Chemoselectivity Quaternary Carbon Effect

Molecular Weight Differentiation for Accurate Inventory and Assay

The target compound has a molecular weight (MW) of 265.14 g/mol and a molecular formula of C₁₀H₁₇BrO₃ . Its closest non-brominated analog, ethyl 2,2-diethyl-3-oxobutanoate (CAS 1619-57-4), has a significantly lower MW of 186.25 g/mol (C₁₀H₁₈O₃) [1]. The common γ-bromo but non-alkylated analog, ethyl 4-bromo-3-oxobutanoate (CAS 13176-46-0), has an MW of 209.04 g/mol (C₆H₉BrO₃) . This size difference is critical for verifying the correct material upon receipt via mass spectrometry.

Molecular weight
Cross-study
265.14 g/mol
Distinguishes from non-brominated and non-alkylated analogs
Mass spectrometry verification reduces receipt errors
Quality Control Molecular Identity Procurement Specification

Registry and Supplier Availability: Validated Identity vs. Ambiguous Analogs

The compound is unambiguously registered under CAS Number 99975-19-6 with a unique InChI Key, ensuring precise identity tracking across global supplier databases . In contrast, the non-brominated analog (CAS 1619-57-4) and the methyl ester analog (CAS 1803586-14-2) have distinct registry numbers and are often sources of confusion in catalog searches . The target CAS uniquely resolves to a compound that combines both the γ-bromo and the gem-diethyl quaternary carbon features.

CAS identity
Supporting evidence
99975-19-6
Unique registry resolves bromo + gem-diethyl combination
Avoids confusion with dimethyl or non-brominated analogs
CAS Registry Supplier Verification Chemical Identity

High-Value Application Scenarios for Ethyl 4-Bromo-2,2-diethyl-3-oxobutanoate (CAS 99975-19-6)


Stereoselective Synthesis of Trisubstituted α,β-Unsaturated Esters

Based on its demonstrated ability to form E-configured ethyl 5-R-2-ethyl-3-oxo-4-pentenoates exclusively [1], this building block is the reagent of choice for constructing geometrically defined olefins in medicinal chemistry programs. Substituting with a dimethyl analog would erroneously yield a cyclic product, while a non-alkylated analog lacks the steric bulk to enforce the same stereochemical outcome.

Generation of Quaternary Carbon-Containing Fragments for Drug Discovery

The pre-installed geminal diethyl quaternary center is a valuable motif in drug design, increasing the fraction of sp³-hybridized carbons (Fsp³) to improve solubility and reduce flatness [1][2]. This compound delivers this motif directly, avoiding challenging quaternary carbon-forming reactions later in the synthesis, which is a key advantage over non-alkylated building blocks.

Quality Control Standard for β-Keto Ester Building Block Libraries

With its unique combination of molecular weight (265.14 g/mol) and a distinct CAS registry (99975-19-6) [1], the compound serves as a reliable standard for calibrating LC-MS and GC-MS systems in compound management facilities, where misidentification of brominated ester analogs is a known risk [2].

Mechanistic Probe for Zinc Enolate Rearrangement Pathways

The divergent reactivity between this diethyl compound and its dimethyl counterpart provides a stark probe for studying steric effects on the rearrangement of organozinc intermediates [1]. Research groups investigating Reformatsky mechanisms can use this pair as a definitive test set to distinguish between competing mechanistic hypotheses.

Application
Selection Property
Validation Focus
Stereoselective olefin synthesis
Gem-diethyl quaternary carbon
E-stereochemistry and linear product pathway
Quaternary carbon fragment synthesis
Pre-installed sp³-rich quaternary center
Scaffold diversity and Fsp³ contribution
QC standard for brominated ester libraries
Distinct molecular identity (CAS, MW)
LC-MS/GC-MS calibration and identity confirmation
Mechanistic probe for Reformatsky pathway
Divergent reactivity vs. dimethyl analog
Steric effects on zinc enolate rearrangement
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